N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a complex organic compound featuring a benzimidazole core and a sulfamoylbenzamide moiety
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit antiproliferative effects, suggesting they may interact with cellular targets to inhibit cell growth or division .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to promote apoptosis, suggesting they may affect pathways related to cell death .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some benzimidazole derivatives have been found to exhibit excellent antiproliferative potency, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: Substitution reactions at different positions on the benzimidazole ring or the sulfamoylbenzamide moiety can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are used in various pharmaceutical applications.
Sulfamoylbenzamide derivatives: These compounds contain the sulfamoylbenzamide moiety and are known for their biological activity.
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is unique due to its specific combination of the benzimidazole and sulfamoylbenzamide moieties, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,29)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOFPCHDQCSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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